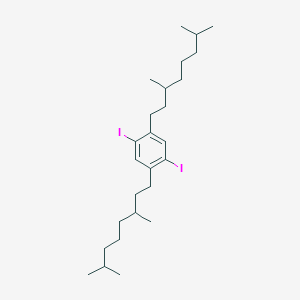

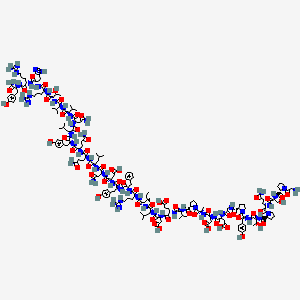

![molecular formula C21H19N3O3 B1627196 3-Fenil-6-(3,4,5-trimetoxifenil)pirazolo[1,5-a]pirimidina CAS No. 893613-41-7](/img/structure/B1627196.png)

3-Fenil-6-(3,4,5-trimetoxifenil)pirazolo[1,5-a]pirimidina

Descripción general

Descripción

“3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound . It has been found in studies to possess an interesting profile for anti-COX-2/iNOS expression-related anti-inflammatory and neuroprotective activity .

Synthesis Analysis

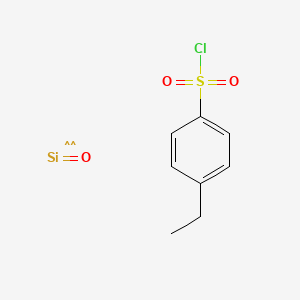

A new series of 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo [3,4-d]pyridazine scaffolds were synthesized in good yield . The newly synthesized compounds were characterized on the basis of elemental and spectroscopic analyses .Molecular Structure Analysis

The molecular structure of “3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” can be found in various databases . The structure is based on the combination of a pyrazolo[1,5-a]pyrimidine core with a 3,4,5-trimethoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine” can be found in various databases .Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the compound’s structure, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group, which is a part of the compound’s structure, has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Compounds containing the tmp group have been associated with various bioactivity effects, indicating that they might affect multiple biochemical pathways .

Result of Action

Compounds containing the tmp group have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily stored for long periods of time. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several future directions for the study of 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine. One direction is to further investigate its antitumor activity and explore its potential as a chemotherapeutic agent. Another direction is to study its anti-inflammatory activity and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Los derivados de pirimidina, incluidos aquellos con una estructura de pirazolo[1,5-a]pirimidina, se han estudiado por sus propiedades anticancerígenas. Han demostrado potencial en la inhibición de líneas celulares cancerosas e inducción de muerte celular a través de la apoptosis al dirigirse a enzimas como CDK (cinasas dependientes de ciclinas) .

Inhibición Enzimática

Se ha descubierto que los compuestos con grupos funcionales TMP inhiben enzimas como la Taq polimerasa y la telomerasa. Esta inhibición puede desencadenar la activación de caspasas a través de mecanismos oxidativos y la regulación descendente de proteínas como ERK2 (cinasa regulada por señal extracelular 2), que están involucradas en las vías de señalización celular .

Actividad Neuroprotectora

Los derivados de pirazolo[3,4-d]piridazina, que están relacionados estructuralmente con la pirazolo[1,5-a]pirimidina, han mostrado una neuroprotección significativa contra la toxicidad en las células neuronales. Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas .

Evaluación de Citotoxicidad

El núcleo TMP es una parte valiosa de moléculas biológicamente activas que se han evaluado para la citotoxicidad contra varias líneas celulares utilizando ensayos como MTT. Esta evaluación ayuda a determinar el potencial terapéutico de estos compuestos .

Propiedades

IUPAC Name |

3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-25-18-9-15(10-19(26-2)20(18)27-3)16-11-22-21-17(12-23-24(21)13-16)14-7-5-4-6-8-14/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMAXVYWIMCHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587545 | |

| Record name | 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893613-41-7 | |

| Record name | 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R)-3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B1627127.png)